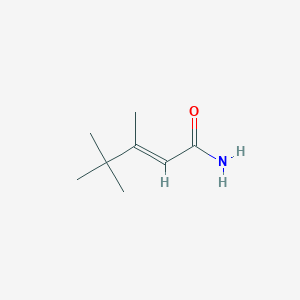
(2E)-3,4,4-Trimethylpent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3,4,4-Trimethylpent-2-enamide, commonly referred to as TMPEN, is a compound that has been studied and used in a variety of scientific and industrial applications. TMPEN is a C6-C3-C3-C3-C3-C3-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-C2-
Scientific Research Applications
Anti-Inflammatory Potential
A study conducted by Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamanilide derivatives, including compounds structurally similar to (2E)-3,4,4-Trimethylpent-2-enamide. These compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation and demonstrated higher potency than cinnamic acid. Some derivatives also reduced TNF-α levels, suggesting potential in anti-inflammatory research (Hošek et al., 2019).
Synthesis of Indomethacins
Kasaya et al. (2009) described the use of enamide/ene metathesis, a reaction involving compounds like (2E)-3,4,4-Trimethylpent-2-enamide, in synthesizing substituted indoles. This method was applied to the synthesis of indomethacin, highlighting its importance in the creation of new pharmaceuticals (Kasaya et al., 2009).
Anticonvulsant Properties
Siddiqui et al. (2014) synthesized derivatives similar to (2E)-3,4,4-Trimethylpent-2-enamide, which showed promise as anticonvulsants. The study reported significant in vivo anticonvulsant activity in two potent candidates, indicating potential use in treating epilepsy (Siddiqui et al., 2014).
Antimicrobial and Antifungal Activity
Kos et al. (2020) synthesized and tested a series of N-arylcinnamanilides for their antibacterial and antifungal properties. Some compounds, structurally related to (2E)-3,4,4-Trimethylpent-2-enamide, showed promising activity against Staphylococcus aureus, MRSA, and Mycobacterium tuberculosis (Kos et al., 2020).
Inhibition of Zika Virus Replication
Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, a compound related to (2E)-3,4,4-Trimethylpent-2-enamide, as a potent inhibitor of Zika virus replication. This study presents potential applications in developing treatments for Zika virus infections (Riva et al., 2021).
Synthesis of Azapolycycles
Sen et al. (1996) explored the use of enamides in biomimetic cyclizations for creating azapolycycles. Their study demonstrated the potential of enamides in synthesizing complex chemical structures, which can be applied in various pharmaceutical contexts (Sen et al., 1996).
properties
IUPAC Name |
(E)-3,4,4-trimethylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H2,9,10)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXTSKOMNRMCD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3,4,4-Trimethylpent-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2428527.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)
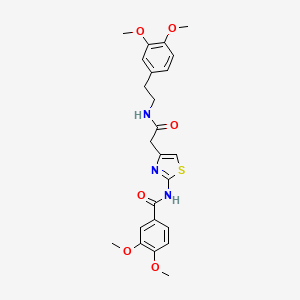

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)
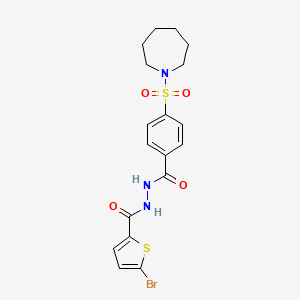
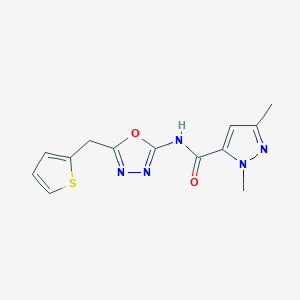
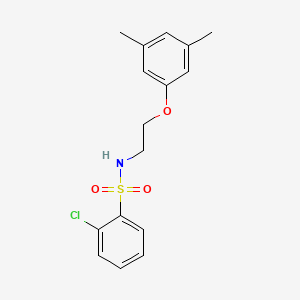
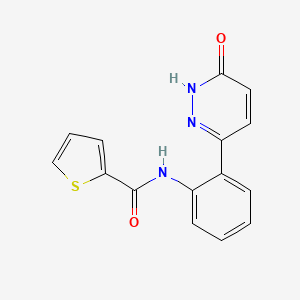

![N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2428544.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2428545.png)